![molecular formula C7H8N2O3S2 B13409039 N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine typically involves the reaction of 2-(methylthio)thiazole with glycine under specific conditions. One common method includes the lithiation of 2-(methylthio)thiazole with n-butyllithium (n-BuLi) at the C-5 position, followed by quenching with an aromatic nitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-aminothiazole: Known for its anticancer properties.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a glycine moiety enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H8N2O3S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-[(2-methylsulfanyl-1,3-thiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O3S2/c1-13-7-9-2-4(14-7)6(12)8-3-5(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
AKWHQGKPTLFTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(S1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
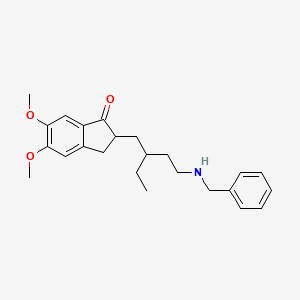
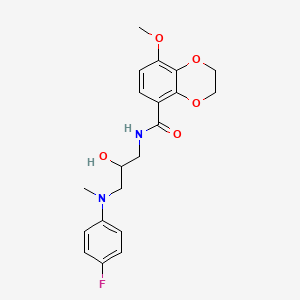
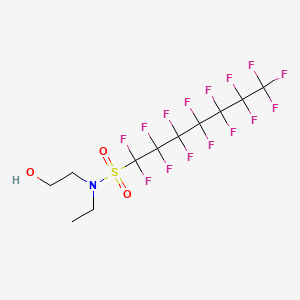
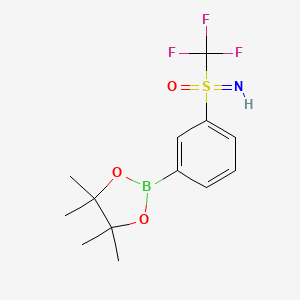
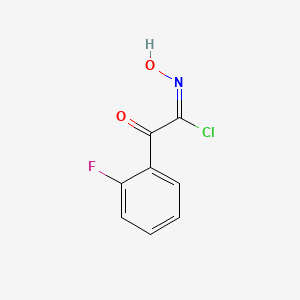
![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
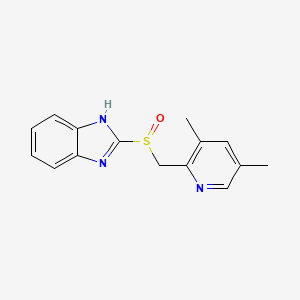
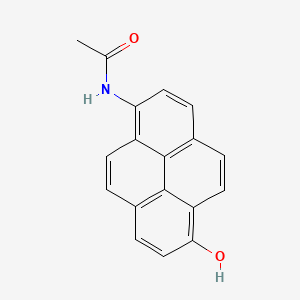
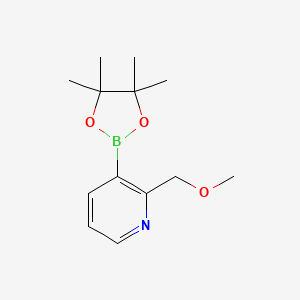
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)

